(+)-cis-Sabinol

描述

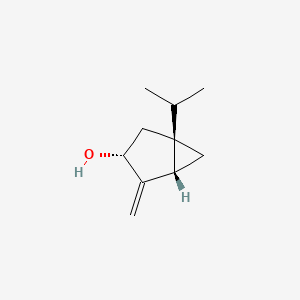

Structure

3D Structure

属性

CAS 编号 |

471-16-9 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC 名称 |

(1S,3R,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8-9,11H,3-5H2,1-2H3/t8-,9-,10+/m1/s1 |

InChI 键 |

MDFQXBNVOAKNAY-BBBLOLIVSA-N |

SMILES |

CC(C)C12CC1C(=C)C(C2)O |

手性 SMILES |

CC(C)[C@@]12C[C@@H]1C(=C)[C@@H](C2)O |

规范 SMILES |

CC(C)C12CC1C(=C)C(C2)O |

其他CAS编号 |

471-16-9 |

同义词 |

sabinol sabinol, (1alpha,3alpha,5alpha)-isomer sabinol, (1alpha,3beta,5alpha)-isome |

产品来源 |

United States |

Biosynthesis and Enzymatic Transformations of + Cis Sabinol

Central Pathways of Monoterpene Biosynthesis

Monoterpenes, including (+)-cis-sabinol, are a class of terpenes that are composed of two isoprene (B109036) units. hmdb.ca Their biosynthesis primarily occurs through specific metabolic pathways within the plant cell.

Role of the Methyl-Erythritol-Phosphate (MEP) Pathway

The biosynthesis of monoterpenes predominantly takes place through the methyl-erythritol-phosphate (MEP) pathway, which is located in the plastids of plant cells. hmdb.capnas.orgcimap.res.in This pathway is responsible for producing the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal precursors for all terpenoids. pnas.orgcimap.res.innih.gov The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. frontiersin.org While the MEP pathway is the primary source for monoterpene precursors, there is evidence of crosstalk between the MEP pathway and the cytosolic mevalonate (B85504) (MVA) pathway in some plant species for the production of certain monoterpenes. biorxiv.org

Geranyl Diphosphate (GPP) as a Key Precursor

Geranyl diphosphate (GPP) is the direct C10 precursor for the vast majority of monoterpenes. hmdb.capnas.orggoogle.com It is formed through the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPPS) in the plastids. pnas.orgoup.com This key intermediate, GPP, can then undergo a variety of cyclization reactions to produce the diverse array of cyclic monoterpene structures found in nature. hmdb.cagoogle.com

Stereospecific Oxidative Cyclization and Hydroxylation

The formation of this compound from the universal monoterpene precursor GPP involves a series of highly specific enzymatic reactions.

Conversion of (+)-Sabinene to this compound

The immediate precursor to this compound is the bicyclic monoterpene olefin, (+)-sabinene. The conversion of (+)-sabinene to this compound is a stereospecific hydroxylation reaction. nih.gov This critical step is catalyzed by a specific enzyme that introduces a hydroxyl group at the C3 position of the sabinene (B1680474) molecule, resulting in the formation of this compound. nih.govcropj.com This reaction is a key juncture in the biosynthesis of C3-oxygenated thujane (B1196268) monoterpenes. nih.gov Subsequently, this compound can be further oxidized to (+)-sabinone by the enzyme (+)-sabinol dehydrogenase. ontosight.ainih.govenzyme-database.org

Characterization of Monoterpene Synthases and Cytochrome P450 Monooxygenases (e.g., CYP750B1, CYP76AA25) Involved in Hydroxylation Pathways

The hydroxylation of (+)-sabinene is carried out by cytochrome P450 monooxygenases (P450s), a large and diverse family of enzymes that play a crucial role in the metabolism of a wide range of compounds in plants. nih.govtandfonline.comnih.govmdpi.com These enzymes are heme-dependent mixed-function oxidases that typically require NADPH and molecular oxygen to function. nih.govtandfonline.com

In the angiosperm Salvia officinalis (sage), a microsomal preparation has been shown to catalyze the NADPH- and O2-dependent hydroxylation of (+)-sabinene to this compound. nih.gov This hydroxylase exhibits high specificity for (+)-sabinene as its substrate and has been characterized as a cytochrome P450-dependent mixed-function oxygenase. nih.gov

In contrast, studies in the gymnosperm Thuja plicata (western redcedar) have identified two cytochrome P450 enzymes, CYP750B1 and CYP76AA25 , that catalyze the hydroxylation of (+)-sabinene. researchgate.netnih.govubc.ca However, these enzymes stereoselectively produce (+)-trans-sabinol, not this compound. nih.gov CYP750B1, a member of the gymnosperm-specific CYP750 family, is considered to have a biological role in thujone biosynthesis. researchgate.netnih.gov CYP76AA25 has a broader substrate range, also acting on the sesquiterpene farnesene. nih.govresearchgate.net

| Enzyme | Plant Species | Substrate | Product | Stereoselectivity |

| (+)-sabinene hydroxylase | Salvia officinalis | (+)-Sabinene | This compound | cis |

| CYP750B1 | Thuja plicata | (+)-Sabinene | (+)-trans-Sabinol | trans |

| CYP76AA25 | Thuja plicata | (+)-Sabinene | (+)-trans-Sabinol | trans |

Comparative Biosynthesis Across Plant Species (e.g., Gymnosperms vs. Angiosperms)

The biosynthesis of sabinene-derived monoterpenoids showcases interesting evolutionary divergence between gymnosperms and angiosperms. dntb.gov.ua

In the angiosperm Salvia officinalis, the biosynthetic pathway to thujone proceeds through the this compound intermediate. nih.gov This involves the hydroxylation of (+)-sabinene to this compound, followed by the action of this compound dehydrogenase. nih.gov

Conversely, in the gymnosperm Thuja plicata, the pathway to thujone utilizes the (+)-trans-sabinol intermediate. nih.gov The identified P450 enzymes, CYP750B1 and CYP76AA25, specifically produce (+)-trans-sabinol from (+)-sabinene. nih.gov This indicates that P450s with different stereospecificities for the formation of (+)-trans- and this compound may have evolved independently in these different plant lineages. oup.com

This difference in the stereochemistry of the sabinol intermediate highlights the distinct evolutionary paths of monoterpenoid biosynthesis in gymnosperms and angiosperms. While both groups of plants utilize the common precursor (+)-sabinene, they have evolved different enzymatic machinery to produce stereoisomeric intermediates for the synthesis of related downstream products. The evolution of GPP synthases (GPPSs) also shows divergence, with homodimeric GPPSs being found in both angiosperms and gymnosperms, while heterodimeric GPPSs have been primarily described in angiosperms. pnas.orgplantae.org

| Feature | Angiosperms (e.g., Salvia officinalis) | Gymnosperms (e.g., Thuja plicata) |

| Sabinol Intermediate | This compound | (+)-trans-Sabinol |

| P450 Stereospecificity | Produces this compound | Produces (+)-trans-Sabinol |

| Key P450s Identified | - | CYP750B1, CYP76AA25 |

Enzymatic Oxidation of this compound to (+)-Sabinone

The conversion of the monoterpene alcohol this compound to the corresponding ketone, (+)-sabinone, is a critical step in the biosynthetic pathways of certain monoterpenoids. ontosight.ai This oxidation is an enzymatic reaction catalyzed by a specific dehydrogenase. ontosight.aiwikipedia.org This transformation is a key process in the formation of thujone isomers in various plant species. nih.govgenome.jpqmul.ac.uk

The enzyme responsible for the oxidation of this compound is systematically named this compound:NAD+ oxidoreductase, and is commonly referred to as this compound dehydrogenase. wikipedia.orggenome.jpqmul.ac.uk Its function is to catalyze the chemical reaction where this compound and NAD+ are converted into (+)-sabinone, NADH, and a proton (H+). wikipedia.orggenome.jp

Research has demonstrated a high degree of specificity for this enzyme. Studies on sage ( Salvia officinalis) and tansy ( Tanacetum vulgare) have revealed the presence of electrophoretically distinct dehydrogenases that specifically catalyze the oxidation of this compound to (+)-sabinone. nih.govrhea-db.org This specificity is crucial as these plants produce different end-products; the (+)-sabinone in sage serves as a precursor to (-)-3-isothujone, while in tansy it leads to (+)-3-thujone. nih.gov

The stereospecificity of sabinol dehydrogenase is a critical control point in these biosynthetic pathways. ontosight.aismolecule.com For instance, while angiosperms like sage utilize the this compound intermediate, research on the gymnosperm Western redcedar ( Thuja plicata) has shown that its pathway to thujone proceeds via a different stereoisomer, (+)-trans-sabinol. nih.gov Enzyme assays using tissue extracts from Western redcedar confirmed the NADH-dependent conversion of (+)-trans-sabinol to (+)-sabinone, but no such conversion was detected for this compound. nih.gov This highlights that the dehydrogenase exhibits strict stereoselectivity, preferring a specific isomer depending on the plant species. ontosight.ainih.gov

| Enzyme Characteristic | Description | Source(s) |

| Systematic Name | This compound:NAD+ oxidoreductase | wikipedia.orgqmul.ac.uk |

| Common Name | This compound dehydrogenase | wikipedia.org |

| Reaction | This compound + NAD+ ⇌ (+)-sabinone + NADH + H+ | genome.jpqmul.ac.uk |

| Substrate Specificity | Highly specific for the (+)-cis isomer of sabinol in plants like Salvia officinalis and Tanacetum vulgare. | nih.govrhea-db.org |

| Stereospecificity | Enzyme from Western redcedar (Thuja plicata) is specific for the (+)-trans-sabinol isomer, not the (+)-cis isomer. | nih.gov |

The enzymatic oxidation of this compound is a redox reaction that depends on a coenzyme to act as an electron acceptor. ontosight.aiwikipedia.org The primary coenzyme for this compound dehydrogenase is nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orggenome.jpqmul.ac.uk The enzyme is classified as an NADH-dependent enzyme. wikipedia.org While NAD+ is the preferred coenzyme for this reaction, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) can also serve as a coenzyme, although the reaction proceeds at a much slower rate. genome.jpqmul.ac.ukenzyme-database.org

| Coenzyme | Activity Level | Source(s) |

| NAD+ | Primary coenzyme, high activity. | genome.jpqmul.ac.uk |

| NADP+ | Can act as a coenzyme, but results in a slower reaction rate. | genome.jpqmul.ac.ukenzyme-database.org |

A key molecular feature of SDR enzymes is their three-dimensional structure, which contains a classic Rossmann fold for coenzyme binding. nih.govebi.ac.uk This structure consists of a central α/β folding pattern. nih.gov The SDR family is generally characterized by two domains: one that binds the NAD(P)H coenzyme and a second, more variable C-terminal domain that binds the substrate and determines the enzyme's specificity. nih.govebi.ac.uk

The catalytic mechanism of SDR enzymes is well-studied. It typically involves a conserved catalytic tetrad of amino acid residues (often Asparagine-Serine-Tyrosine-Lysine) located in the active site. nih.govembopress.orgresearchgate.net The reaction mechanism involves a hydride and proton transfer. nih.gov The active site tyrosine residue, a key part of the catalytic triad, facilitates the transfer of a hydride ion from the substrate's hydroxyl group to the NAD+ cofactor, resulting in the oxidized ketone product and the reduced NADH coenzyme. nih.govembopress.org The substrate specificity is largely dictated by the variable C-terminal segment of the protein. nih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for (+)-cis-Sabinol

The total synthesis of terpenes like this compound provides a route to access these natural products from simple, often achiral, starting materials, offering an alternative to isolation from natural sources. A notable total synthesis of sabinol, along with its corresponding ketone sabinone, was developed by Fürstner and coworkers. organic-chemistry.org This approach utilizes a platinum-catalyzed rearrangement of a specific enyne precursor.

The key step in this synthesis is the exposure of an enyne, which contains a hydroxyl group at one of the propargylic positions, to a catalytic amount of platinum(II) chloride (PtCl₂). organic-chemistry.org This catalysis induces a selective rearrangement, leading to the formation of the characteristic bicyclo[3.1.0]hexan-3-one skeleton of sabinone. Subsequent stereoselective reduction of the ketone functionality of the synthesized sabinone yields sabinol. This method highlights the efficiency of transition-metal catalysis in constructing complex carbocyclic frameworks from relatively simple acyclic precursors.

Enantioselective Synthesis Methodologies

Achieving high enantioselectivity is crucial for the synthesis of optically pure compounds like this compound, which are valuable as chiral building blocks. enamine.net Enantioselective synthesis aims to produce a single enantiomer, avoiding the formation of racemic mixtures. While total syntheses can provide the sabinol scaffold, specific enantioselective methods are required to ensure the desired (+)-cis configuration. organic-chemistry.org

Methodologies for achieving enantioselectivity often rely on:

Asymmetric Catalysis : Employing chiral catalysts, such as transition metal complexes with chiral ligands, to direct the reaction towards the formation of one specific enantiomer. beilstein-journals.org For instance, rhodium-catalyzed cycloadditions have been used to create chiral cis-fused ring systems, a strategy applicable to the synthesis of complex carbocycles. researchgate.net

Chiral Pool Synthesis : Using readily available, enantiomerically pure natural products as starting materials. (+)-Sabinol itself is often sourced from the essential oil of plants like Juniperus sabina L. (Savin oil) for use as a chiral starting material. researchgate.netthegoodscentscompany.com

Chemical Resolution : Separating a racemic mixture into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like chromatography, followed by the removal of the resolving agent. beilstein-archives.org

Palladium-catalyzed redox-relay Heck arylations represent an advanced strategy for creating chiral centers remotely, which can be applied to the synthesis of complex chiral molecules from simple olefinic substrates. pkusz.edu.cn Such modern synthetic methods are instrumental in producing enantiomerically pure compounds for various applications.

Preparation and Characterization of this compound Derivatives

The chemical modification of this compound allows for the creation of a diverse library of derivatives with varied properties and applications. The hydroxyl and alkene functionalities of the molecule are primary sites for chemical transformation.

Sabinyl acetate (B1210297) is a common derivative of sabinol, found naturally in some essential oils and also widely used in the fragrance industry. vulcanchem.comsmolecule.com It is typically synthesized through the esterification of sabinol. vulcanchem.com

The reaction involves treating sabinol with an acetylating agent, such as acetic acid or acetic anhydride, typically in the presence of an acid catalyst like sulfuric acid. vulcanchem.comchemguide.co.uk The mechanism proceeds via a nucleophilic attack of the hydroxyl group of sabinol on the carbonyl carbon of the acetylating agent, followed by the elimination of a small molecule (water or acetic acid) to form the ester. vulcanchem.com The reaction can be summarized as:

Reactants : Sabinol, Acetic Anhydride (or Acetic Acid)

Catalyst : Acid (e.g., H₂SO₄)

Product : Sabinyl Acetate

The resulting ester, sabinyl acetate, can be characterized using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm its structure. vulcanchem.com

Beyond simple esterification, the structure of this compound can be significantly modified to introduce new functional groups and stereocenters. These transformations leverage the reactivity of its double bond and bicyclic system. Researchers have successfully synthesized a library of sabinane-based chiral diols, triols, and aminodiols from (+)-sabinol. researchgate.netnih.gov These functionalizations are often highly stereospecific, yielding single diastereomeric products. researchgate.net

Key functionalization reactions include:

Dihydroxylation : Treatment of sabinol or its protected forms (e.g., benzyl (B1604629) ether) with osmium tetroxide (OsO₄) and a co-oxidant like N-methylmorpholine N-oxide (NMO) leads to the stereospecific formation of sabinane-based triols. researchgate.netnih.gov

Hydroboration-Oxidation : The reaction of sabinol with borane (B79455) (BH₃·THF) followed by oxidative workup (NaOH/H₂O₂) results in the anti-Markovnikov addition of a hydroxyl group across the double bond, yielding a bicyclic diol. researchgate.netnih.gov

Overman Rearrangement : Sabinol can be converted into an allylic trichloroacetimidate, which then undergoes an Overman rearrangement to form an allylic trichloroacetamide. This reaction is a powerful tool for introducing an amino group, which can be further modified to synthesize aminodiols. nih.gov

| Starting Material | Reagents | Product Type | Reference |

| (+)-Sabinol | 1. BH₃·THF; 2. NaOH/H₂O₂ | Bicyclic Diol | researchgate.netnih.gov |

| (+)-Sabinol Benzyl Ether | OsO₄, NMO | Triol Derivative | researchgate.netnih.gov |

| (+)-Sabinol | 1. Cl₃CCN, DBU; 2. K₂CO₃ (Rearrangement) | Allylic Trichloroacetamide | nih.gov |

| Boc-protected enamine | OsO₄, NMO | Aminodiol Derivative | nih.gov |

Table 1: Examples of Functionalization Reactions of this compound.

Application of this compound as a Chiral Building Block

The inherent chirality and rigid conformation of this compound make it an excellent chiral building block for the synthesis of other optically active molecules. enamine.netbeilstein-archives.org Its derivatives are particularly useful as chiral ligands in asymmetric catalysis.

Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions asymmetrically. beilstein-journals.org Chiral ligands coordinate to metal centers to create catalysts for a vast range of enantioselective transformations. (+)-Sabinol has been used as a precursor to a variety of stereoselective chiral ligands. nih.gov

A library of bidentate diols and tridentate triols and aminodiols has been synthesized from (+)-sabinol. nih.gov These compounds were subsequently tested as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a benchmark reaction for evaluating the effectiveness of new chiral ligands. The reactions showed moderate to good selectivity, demonstrating the potential of the sabinane framework in asymmetric catalysis. researchgate.netnih.gov

The synthesis of these ligands involves the functionalization strategies discussed previously (see 3.3.2), such as dihydroxylation and aminofunctionalization, to install the necessary coordinating atoms (typically oxygen and nitrogen) in a stereodefined manner. researchgate.netnih.gov For instance, a sabinane-based aminodiol can act as a tridentate chiral ligand, coordinating to a metal and creating a chiral environment that directs the approach of the reactants. nih.gov

| Ligand Type | Synthetic Precursor | Key Synthetic Step(s) | Application | Reference |

| Bidentate Diol | (+)-Sabinol | Hydroboration-Oxidation | Asymmetric addition of Et₂Zn to PhCHO | researchgate.netnih.gov |

| Tridentate Triol | (+)-Sabinol Benzyl Ether | Dihydroxylation | Asymmetric addition of Et₂Zn to PhCHO | researchgate.netnih.gov |

| Tridentate Aminodiol | (+)-Sabinol | Overman Rearrangement, Dihydroxylation | Asymmetric addition of Et₂Zn to PhCHO | nih.gov |

Table 2: Chiral Ligands and Organocatalysts Derived from this compound.

Occurrence, Isolation, and Botanical Distribution in Research Contexts

Natural Sources and Plant Family Distribution

(+)-cis-Sabinol has been identified as a constituent of the essential oils of a diverse range of plant species across several families. Its presence is particularly noted in the Asteraceae, Lamiaceae, Myrtaceae, and Cupressaceae families.

Key botanical sources that have been the subject of research for their this compound content include:

Artemisia annua : This plant, a member of the Asteraceae family, is well-known for producing the antimalarial compound artemisinin. Its essential oil also contains a variety of monoterpenoids, including sabinene (B1680474) and sabinol.

Dendranthema indicum : Studies on the essential oil composition of this Asteraceae species have revealed that cis-sabinol can be a major constituent, alongside other thujane-type monoterpenes like α-thujone and β-thujone. mdpi.com

Myrtus communis L. : Commonly known as myrtle, this species from the Myrtaceae family produces an essential oil rich in monoterpenes. While 1,8-cineole and α-pinene are often the most abundant compounds, the presence of other sabinene derivatives suggests its role in the plant's chemical profile.

Mentha piperita L. : Peppermint, a well-known member of the Lamiaceae family, has a complex essential oil composition. While menthol (B31143) and menthone are the characteristic major components, other monoterpenes, including sabinene and its derivatives, contribute to its aromatic profile.

Achillea nobilis : This species of yarrow (Asteraceae) is recognized for its essential oil, which can contain cis-sabinol among its oxygenated monoterpenes.

Salvia candidissima subsp. candidissima : Research into the volatile compounds of this Lamiaceae subspecies has identified the presence of cis-sabinol.

Juniperus sabina L. : A member of the Cupressaceae family, Savin juniper is a notable source of sabinene and its derivatives, including sabinyl acetate (B1210297) and sabinol.

The following table summarizes the distribution of this compound and related compounds in the aforementioned plant species.

| Plant Species | Family | Major Compound(s) | Presence of this compound/cis-Sabinol |

| Artemisia annua | Asteraceae | Camphor, Artemisia ketone | Present |

| Dendranthema indicum | Asteraceae | α-thujone, β-thujone | Major Constituent mdpi.com |

| Myrtus communis L. | Myrtaceae | 1,8-Cineole, α-Pinene | Present in varying concentrations |

| Mentha piperita L. | Lamiaceae | Menthol, Menthone | Minor Constituent |

| Achillea nobilis | Asteraceae | Varies by chemotype | Present |

| Salvia candidissima subsp. candidissima | Lamiaceae | Varies | Present |

| Juniperus sabina L. | Cupressaceae | Sabinene, Sabinyl acetate | Present |

Advanced Isolation Methodologies from Plant Matrices

The isolation and analysis of this compound from plant materials rely on advanced analytical techniques that can effectively separate and identify volatile compounds.

Distillation and Extraction Techniques

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant matrices. This technique involves the co-distillation of plant material with water. The resulting vapor, containing a mixture of water and volatile compounds, is then condensed, and the essential oil is separated from the aqueous phase. This method has been successfully employed for the isolation of essential oils rich in sabinene derivatives from species like Juniperus sabina.

Microwave-Assisted Extraction (MAE) represents a more modern and efficient approach. MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid extraction process with reduced solvent consumption compared to conventional methods. This technique has been applied to extract essential oils from various aromatic plants, including those containing thujane-type monoterpenes like in Dendranthema indicum var. aromaticum. mdpi.com

Headspace Analysis for Volatile Profiling

Headspace analysis , particularly Headspace-Solid Phase Microextraction (HS-SPME) , is a valuable technique for the analysis of volatile and semi-volatile organic compounds in a sample. This method involves exposing a solid-phase microextraction fiber to the headspace (the gas phase above the sample) of the plant material. The volatile compounds, including this compound, are adsorbed onto the fiber and then thermally desorbed into a gas chromatograph for analysis. HS-SPME is a solvent-free technique that is particularly useful for profiling the volatile emissions of living plants or fresh plant parts, providing a more accurate representation of the natural scent profile. This method has been utilized in the analysis of volatile compounds from Dendranthema indicum var. aromaticum. mdpi.com

The table below compares the key features of these isolation and analysis techniques.

| Technique | Principle | Advantages | Disadvantages |

| Hydrodistillation | Co-distillation with water | Simple, well-established | Long extraction times, potential for thermal degradation |

| Microwave-Assisted Extraction (MAE) | Microwave heating of solvent and sample | Faster extraction, reduced solvent use | Requires specialized equipment |

| Headspace-Solid Phase Microextraction (HS-SPME) | Adsorption of volatiles onto a fiber | Solvent-free, suitable for delicate samples | Can be less quantitative than other methods |

Chemotaxonomic and Ecological Significance of this compound Content

The presence and relative abundance of this compound and other terpenoids can serve as important chemotaxonomic markers, aiding in the classification and differentiation of plant species and subspecies. Within genera such as Artemisia, Achillea, and Salvia, the composition of essential oils, including the presence of specific monoterpenes, is often used to distinguish between different species and even chemotypes within the same species. For example, the terpenoid profile is a key characteristic used in the chemotaxonomy of the Lamiaceae and Asteraceae families.

Influence of Environmental Factors and Plant Phenology on Biosynthesis and Accumulation

The biosynthesis and accumulation of this compound in plants are not static but are influenced by a variety of internal and external factors.

Environmental Factors: Abiotic stressors such as temperature, light intensity, water availability, and soil nutrient levels can significantly impact the production of secondary metabolites, including monoterpenes. For instance, studies on Juniperus sabina have shown that environmental conditions can influence the composition of its essential oil. These stress factors can trigger changes in the plant's metabolic pathways, leading to variations in the concentration of specific compounds.

Plant Phenology: The developmental stage of a plant, or its phenology, is a critical determinant of its chemical profile. The concentration of this compound and other essential oil components can vary significantly between different growth stages, such as the vegetative, flowering, and fruiting phases. Research on Artemisia annua and Myrtus communis has demonstrated that the composition of their essential oils changes throughout the growing season. mdpi.combohrium.com For example, the highest yield of certain monoterpenes may occur during the flowering stage, as these compounds can play a role in attracting pollinators. Understanding these phenological variations is crucial for optimizing the harvest time of aromatic plants for specific chemical constituents.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like (+)-cis-Sabinol, particularly within essential oils. researchgate.netedu.krd The method provides both qualitative and quantitative information about the chemical constituents of a sample. scitepress.org In a typical GC-MS analysis, the volatile components are separated based on their boiling points and polarity on a capillary column. biomedgrid.com As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint.

Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the data with established spectral libraries. Further confirmation is often obtained by comparing the calculated Kovats Retention Index (KI) with literature values. The KI is a relative retention value that normalizes retention times to a series of n-alkane standards, making it more reproducible across different instruments and conditions. rsc.org

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column Type | HP-5MS (5% Phenyl Methyl Siloxane) | Provides separation based on boiling point and polarity. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions for good resolution of complex mixtures. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Temperature Program | e.g., 60°C (2 min) to 240°C at 3°C/min | Gradual temperature increase to elute compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |

| Kovats Index (non-polar column) | ~1140 | Aids in compound identification by comparing with literature data. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of non-volatile compounds and for resolving stereoisomers. nih.gov While GC is effective for volatile compounds, HPLC offers advantages for separating diastereomers and enantiomers, often with higher efficiency and selectivity. researchgate.net

For a chiral molecule like this compound, direct separation of its enantiomer, (-)-cis-Sabinol, requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP). However, HPLC can also be used to separate diastereomers on a standard achiral column (like silica (B1680970) gel or C18). This is accomplished by derivatizing the racemic alcohol with a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard HPLC methods. nih.govnih.gov

Chiral Chromatography (e.g., Chiral Stationary Phases)

Chiral chromatography is a specialized form of chromatography used for the separation of enantiomers. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP through a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. wikipedia.org

For the separation of this compound and its enantiomer, polysaccharide-based CSPs are particularly effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, have numerous chiral centers that provide the necessary selectivity for resolving a wide range of chiral compounds, including alcohols. bujnochem.comnih.gov Cyclodextrin-based CSPs are also commonly used in both GC and HPLC for enantiomeric separations. gcms.czlcms.cz

| CSP Type | Chiral Selector Example | Typical Interactions | Chromatography Mode |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π, dipole-dipole, steric inclusion | Normal Phase, Reversed Phase, Polar Organic nih.govnih.gov |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π, dipole-dipole, steric inclusion | Normal Phase, Reversed Phase, Polar Organic mdpi.com |

| Cyclodextrin-based | Derivatized β-cyclodextrin | Inclusion complexation, hydrogen bonding | Gas Chromatography, Reversed Phase HPLC gcms.czlcms.cz |

| Macrocyclic Glycopeptide | Teicoplanin | Ionic, hydrogen bonding, π-π interactions | Reversed Phase, Polar Organic nih.govlcms.cz |

Achiral Simulated Moving Bed Chromatography for Enantiomer Separation

Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that offers higher productivity and reduced solvent consumption compared to traditional batch chromatography. nih.gov While typically used with chiral stationary phases for enantioseparations, a novel approach involves using achiral SMB chromatography for the separation of enantiomers from non-racemic mixtures. mpg.de

This technique exploits a phenomenon known as the self-disproportionation of enantiomers (SDE). In a non-racemic mixture, enantiomers can form homochiral (R-R or S-S) and heterochiral (R-S) associates or dimers. mpg.de These different associates can have distinct adsorption behaviors on an achiral stationary phase, such as silica gel. The achiral SMB process is designed to continuously separate the more weakly adsorbing species (often the homochiral dimer of the major enantiomer) from the more strongly adsorbing ones. mpg.de This allows for the isolation of the target enantiomer in high purity from a mixture that is already enriched in that enantiomer, providing an economically attractive alternative to expensive chiral stationary phases for large-scale purification. mpg.denih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation, spectroscopy is essential for determining the precise chemical structure and absolute configuration of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. thieme-connect.de For chiral compounds like this compound, specialized NMR techniques can be used to determine the absolute configuration of a specific enantiomer. purechemistry.orgnih.gov Since enantiomers have identical NMR spectra in an achiral solvent, a chiral environment must be created within the NMR tube. nih.gov

This is commonly achieved by using a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), or a chiral solvating agent (CSA). researchgate.netresearchgate.netdrpress.org When an enantiomerically pure CDA is reacted with a racemic alcohol, it forms a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the differentiation of the original enantiomers. The absolute configuration can then be assigned by analyzing the differences in the chemical shifts (Δδ = δS - δR) of specific protons in the two diastereomers and applying established conformational models, such as the Mosher model. drpress.orgmissouri.edu This analysis reveals the spatial arrangement of substituents around the chiral center relative to the anisotropic group of the derivatizing agent. researchgate.net

| Technique | Principle | Information Obtained | Example Reagent |

|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | Covalent bonding of a chiral reagent to the analyte, forming diastereomers with distinct NMR spectra. researchgate.net | Absolute configuration based on analysis of chemical shift differences (Δδ). drpress.org | Mosher's acid (MTPA) |

| Chiral Solvating Agent (CSA) | Formation of transient, non-covalent diastereomeric complexes in solution, causing chemical shift non-equivalence. researchgate.net | Enantiomeric purity (ee%) and, in some cases, absolute configuration. | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol missouri.edu |

Application in Characterizing Synthetic Derivatives

Advanced analytical methodologies are indispensable tools for the comprehensive characterization and quantification of synthetic derivatives of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) are pivotal in elucidating the molecular structures, confirming synthetic modifications, and assessing the purity of these novel compounds. The application of these methods is critical in understanding the structure-activity relationships of these derivatives for various potential applications.

A primary example of a synthetic derivative of this compound is (+)-cis-Sabinyl acetate (B1210297). This ester is commonly synthesized through the esterification of this compound with acetic anhydride, often in the presence of a suitable catalyst. Following synthesis, a suite of analytical techniques is employed to confirm the successful transformation and to fully characterize the resulting product.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (+)-cis-Sabinyl acetate, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of (+)-cis-Sabinyl acetate, the appearance of a singlet corresponding to the methyl protons of the acetate group is a key indicator of successful esterification. Furthermore, shifts in the resonance of the proton attached to the carbon bearing the newly formed ester linkage, compared to the parent alcohol, provide definitive evidence of the modification.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the ester group exhibits a characteristic downfield shift, typically in the range of 170 ppm. The chemical shifts of the carbons in the bicyclic core are also influenced by the new ester functionality, providing a complete carbon framework of the derivative.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthetic derivatives. For (+)-cis-Sabinyl acetate, the molecular ion peak in the mass spectrum confirms its molecular formula (C₁₂H₁₈O₂). The fragmentation pattern, which includes the loss of the acetyl group, further corroborates the structure of the ester.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is utilized to assess the purity of the synthesized derivative and to separate it from any unreacted starting materials or byproducts. The retention time in a GC analysis is a characteristic property of a compound under specific chromatographic conditions and serves as an indicator of its identity and purity.

The following table summarizes the key analytical data for the characterization of a representative synthetic derivative of this compound, (+)-cis-Sabinyl acetate.

| Analytical Method | Technique | Observed Data for (+)-cis-Sabinyl acetate |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the bicyclic core protons and a characteristic singlet for the acetate methyl group. |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signal for the ester carbonyl carbon (~170 ppm) and signals for the carbons of the bicyclic scaffold. | |

| Mass Spectrometry (MS) | Electron Ionization (EI) | Molecular Ion Peak (M⁺) at m/z 194, corresponding to the molecular formula C₁₂H₁₈O₂. |

| Gas Chromatography (GC) | Retention Index | Characteristic retention time on a given stationary phase, indicating purity. |

Biological Activities and Mechanistic Research Pre Clinical, Non Human Studies

Enzyme Modulation and Inhibition Studies

The therapeutic potential of many natural compounds lies in their ability to interact with and modulate the activity of enzymes involved in various pathological processes. (+)-cis-Sabinol, a monoterpene alcohol, has been the subject of preclinical research to evaluate its effects on several key enzymes implicated in inflammation and metabolism. These non-human studies, primarily conducted in vitro, provide foundational knowledge about its possible mechanisms of action.

In Vitro Enzyme Inhibition Assays (e.g., Cyclooxygenase-2 (COX-2), Lipoxygenase (LOX))

In vitro assays are crucial for screening and characterizing the inhibitory potential of compounds against specific enzymes. For this compound, research has focused on enzymes that are central to the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a significant role in inflammation by converting arachidonic acid into prostaglandins. researchgate.netmdpi.commdpi.com Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. nih.gov Studies have investigated the potential of this compound to inhibit COX-2. For instance, in an in silico study, this compound was identified as one of several compounds from Eucalyptus camaldulensis essential oil that showed promising binding affinity for COX-2. researchgate.netresearchgate.net Similarly, a molecular docking study of compounds from Myrtus communis L. essential oils predicted that (-)-cis-Sabinol has a high binding energy to COX-2. nih.govresearchgate.net While these computational models suggest a potential interaction, direct in vitro enzyme inhibition assays are needed to quantify the inhibitory activity of this compound against COX-2.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators called leukotrienes. acs.orgnih.gov The 5-lipoxygenase (5-LOX) enzyme, in particular, is a target for anti-inflammatory therapies. ajol.infonih.govnih.gov While some studies have examined the LOX inhibitory activity of essential oils containing cis-sabinol, specific data on the isolated compound's effect on LOX enzymes is still emerging. acs.org

| Enzyme | Study Type | Key Findings |

| Cyclooxygenase-2 (COX-2) | In silico (Molecular Docking) | Showed favorable binding affinity for the COX-2 active site. researchgate.netresearchgate.net |

| Cyclooxygenase-2 (COX-2) | In silico (Molecular Docking) | Predicted to have high binding energy to cyclooxygenase-2. nih.govresearchgate.net |

Mechanistic Investigations of Enzyme-Ligand Interactions

Understanding how a compound like this compound interacts with its target enzyme at a molecular level is crucial for elucidating its mechanism of action. researchgate.netfrontiersin.org These investigations often employ computational methods, such as molecular docking, to predict the binding mode and affinity of the ligand within the enzyme's active site. mdpi.comfrontiersin.org

The interaction between an enzyme and a ligand can be conceptualized through models like the "lock-and-key" or the "induced fit" model. scitechnol.com These interactions are governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. scitechnol.com For this compound, molecular docking studies have provided insights into its potential binding to COX-2. These studies suggest that the compound can fit into the active site of the enzyme, forming stable interactions with key amino acid residues. researchgate.netresearchgate.net The binding affinity is a measure of the strength of this interaction, and a higher binding affinity suggests a more stable enzyme-ligand complex. researchgate.net

It's important to note that in silico studies provide predictive models of interaction. frontiersin.org While they are valuable for hypothesis generation and guiding further research, they need to be validated by experimental methods like X-ray crystallography or NMR spectroscopy to confirm the precise binding mode and conformational changes in the enzyme upon ligand binding. frontiersin.org

Role as a Modulator of Metabolic Enzymes (e.g., Cytochrome P450s in non-human systems)

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds. mdpi.com In some non-human biological systems, specific CYP enzymes are involved in the biosynthesis of monoterpenes. For example, in sage (Salvia officinalis), the enzyme (+)-sabinene 3-hydroxylase, a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of (+)-sabinene to produce this compound. qmul.ac.ukpnas.org Similarly, in western redcedar (Thuja plicata), a gymnosperm, a different cytochrome P450 enzyme, CYP750B1, is responsible for the stereospecific hydroxylation of (+)-sabinene, but in this case, it produces (+)-trans-sabinol as an intermediate in thujone biosynthesis. nih.gov

These findings highlight the role of specific cytochrome P450 enzymes in the natural production of sabinol isomers in plants. While this demonstrates an interaction between sabinene (B1680474) and CYP enzymes leading to the formation of this compound, further research is required to determine if this compound itself can act as a modulator—either an inhibitor or an inducer—of other CYP enzymes, which could have implications for its own metabolism or the metabolism of other co-administered substances.

Antioxidant Activity Research

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals, which are highly reactive species that can cause cellular damage. The antioxidant potential of natural compounds is a significant area of research due to the role of oxidative stress in various diseases.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)

Several in vitro assays are commonly used to evaluate the antioxidant capacity of compounds. These assays typically measure the ability of the compound to scavenge stable synthetic radicals or biologically relevant reactive oxygen species.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is another common method. up.ac.zainnovareacademics.in In this assay, the pre-formed ABTS radical cation is reduced by an antioxidant, leading to a decrease in absorbance. up.ac.za The essential oil of Eucalyptus gillii showed more significant antioxidant activity in the ABTS assay compared to the DPPH assay. nih.govresearchgate.net Essential oils from Myrtus communis, which also contain cis-sabinol, exhibited strong free radical scavenging ability in the ABTS assay. nih.gov

The hydroxyl radical is one of the most reactive oxygen species and can cause significant damage to biological molecules. innovareacademics.in Assays that measure the scavenging of hydroxyl radicals are therefore biologically relevant. up.ac.zaresearchgate.net The essential oil of Myrtus communis, containing cis-sabinol, demonstrated the capacity to scavenge hydroxyl radicals. nih.gov

| Assay | Plant Source of Essential Oil | Key Findings |

| DPPH | Iranian dill | Low antioxidant activity observed for the essential oil. researchgate.net |

| DPPH | Eucalyptus gillii | Essential oil showed antioxidant activity. nih.govresearchgate.net |

| ABTS | Eucalyptus gillii | Essential oil showed more significant antioxidant activity compared to DPPH. nih.govresearchgate.net |

| ABTS | Myrtus communis | Essential oil exhibited strong free radical scavenging ability. nih.gov |

| Hydroxyl Radical | Myrtus communis | Essential oil demonstrated hydroxyl radical scavenging capacity. nih.gov |

Anti-Inflammatory Effects in Pre-clinical Models

Preclinical in vivo models of inflammation are essential for evaluating the potential therapeutic effects of compounds in a whole biological system. nih.govmdpi.com These models often involve inducing a localized inflammatory response in animals and then assessing the ability of a test compound to reduce the signs of inflammation.

Carrageenan-induced paw edema is a widely used and well-characterized model of acute inflammation. journaljamps.com Injection of carrageenan into the paw of a rodent elicits an inflammatory response characterized by swelling (edema), which can be measured over time. A reduction in paw edema by a test compound is indicative of anti-inflammatory activity.

Studies on essential oils containing cis-sabinol have demonstrated anti-inflammatory effects in this model. For example, the essential oil of Eucalyptus camaldulensis, which contains cis-sabinol, showed notable anti-inflammatory responses in the carrageenan-induced paw edema model. researchgate.netresearchgate.net Similarly, the essential oil of Myrtus communis L. exhibited a good in vivo anti-inflammatory effect by limiting the development of carrageenan-induced paw thickness in rats. nih.gov

While these findings are promising, it is crucial to reiterate that they pertain to the effects of the entire essential oil. The observed anti-inflammatory activity could be due to cis-sabinol, other individual components, or a synergistic effect of the mixture. researchgate.net Therefore, studies with isolated this compound are necessary to confirm its specific contribution to these anti-inflammatory effects.

In Vitro Studies on Protein Denaturation and Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and protein denaturation is a well-documented contributor to the inflammatory process. researchgate.net Agents that can prevent protein denaturation are considered potential candidates for anti-inflammatory drugs. researchgate.net The denaturation of proteins can lead to the loss of their biological function and is implicated as a cause of inflammation. interesjournals.org

In the context of inflammation, pro-inflammatory mediators such as eicosanoids (leukotrienes, thromboxane, and prostaglandins) play a crucial role. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit cyclooxygenase (COX) enzymes, which in turn reduces prostaglandin (B15479496) synthesis and prevents protein denaturation. mdpi.com

Studies on essential oils containing this compound have explored their anti-inflammatory capacity by examining their effect on protein denaturation. For instance, essential oils of Myrtus communis, which contain various compounds, demonstrated a significant in vitro anti-inflammatory effect by inhibiting bovine serum albumin (BSA) denaturation in a concentration-dependent manner. nih.gov At a concentration of 100 μg/mL, the essential oil showed approximately 63.35% inhibition. nih.gov

Similarly, research on protein extracts from the marine microalga Rhodomonas sp. has shown interesting anti-inflammatory activity by inhibiting albumin denaturation. mdpi.com The crude protein extract exhibited notable activity, which was enhanced after enzymatic hydrolysis with pepsin, reaching 89% inhibition at a concentration of 500 µg/mL. mdpi.com Extracts from Artemisia scoparia also demonstrated a marked, concentration-dependent attenuation of thermal-induced protein denaturation. researchgate.net

In Vivo Anti-inflammatory Assays in Animal Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a classic and widely used assay to evaluate the acute anti-inflammatory activity of various substances. ayurvedjournal.comresearchgate.net The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). ayurvedjournal.com

Essential oils containing this compound have been investigated for their in vivo anti-inflammatory effects using this model. For example, essential oils from Myrtus communis demonstrated a good in vivo anti-inflammatory effect by limiting the development of carrageenan-induced paw thickness. nih.gov Similarly, the essential oil of Eucalyptus camaldulensis leaves, which also contains this compound, showed notable anti-inflammatory responses in the carrageenan-induced paw edema model. researchgate.net

In a study on Pistacia atlantica aqueous extract, significant anti-inflammatory activity was observed in the carrageenan-induced paw edema model. ayurvedjournal.com The extract, at doses of 200 mg/kg and 400 mg/kg, produced a significant reduction in paw edema compared to the control group. ayurvedjournal.com

Antimicrobial Properties

Antibacterial Activity Assessment

Essential oils containing this compound have been evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

The essential oil of Hyptis suaveolens leaves, which contains this compound as one of its components, has shown antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Proteus vulgaris, Pseudomonas aeruginosa, Escherichia coli). tandfonline.comtandfonline.com The oil was particularly effective against Staphylococcus aureus and Escherichia coli. tandfonline.comtandfonline.com

Similarly, the essential oil from Nepeta nuda subsp. albiflora, containing 10.1% this compound, exhibited antibacterial activity against Klebsiella pneumoniae and Salmonella typhi. internationalscholarsjournals.cominternationalscholarsjournals.com However, it showed weak activity against Staphylococcus aureus, Escherichia coli, Corynebacterium diphtheriae, Proteus vulgaris, and Bacillus subtilis, and no activity against Pseudomonas aeruginosa. internationalscholarsjournals.com

The essential oil of Eucalyptus globulus leaves, with this compound as a main constituent, has also been assessed for its antimicrobial activity. purkh.com

| Bacterial Strain | Activity of Essential Oil Containing this compound | Source |

| Staphylococcus aureus | Active | tandfonline.comtandfonline.com |

| Bacillus subtilis | Active | tandfonline.comtandfonline.com |

| Proteus vulgaris | Active | tandfonline.comtandfonline.com |

| Pseudomonas aeruginosa | Active | tandfonline.comtandfonline.com |

| Escherichia coli | Active | tandfonline.comtandfonline.com |

| Klebsiella pneumoniae | Active | internationalscholarsjournals.cominternationalscholarsjournals.com |

| Salmonella typhi | Active | internationalscholarsjournals.cominternationalscholarsjournals.com |

Antifungal Activity Assessment

The antifungal potential of essential oils containing this compound has also been investigated.

The essential oil of Nepeta nuda subsp. albiflora, which includes this compound, demonstrated weak antifungal activity against Candida albicans. internationalscholarsjournals.com Volatiles from Tunisian propolis, which were found to contain this compound among other compounds, were assayed for their in vitro antifungal activity against Candida albicans. scispace.com

Essential oils from Pinus gerardiana have been tested against several pathogenic fungi, including Bipolaris specifera, Alternaria alternata, and Curvularia lunata, using the poisoned food technique. researchgate.net

| Fungal Strain | Activity of Essential Oil Containing this compound | Source |

| Candida albicans | Weak Activity | internationalscholarsjournals.com |

| Bipolaris specifera | Active | researchgate.net |

| Alternaria alternata | Active | researchgate.net |

| Curvularia lunata | Active | researchgate.net |

Antiproliferative and Anticancer Research (In Vitro and Animal Studies)

In Vitro Cytotoxicity and Antiproliferative Activity on Cancer Cell Lines (e.g., A549, MCF-7, MDA-MB-231)

The cytotoxic and antiproliferative effects of compounds are often evaluated in vitro using various human cancer cell lines. The A549 (lung carcinoma), MCF-7 (hormone-sensitive breast adenocarcinoma), and MDA-MB-231 (triple-negative breast adenocarcinoma) cell lines are commonly used for such studies. jksus.orgnih.govresearchgate.netnih.gov

Research into novel chemical compounds for their anticancer properties is an intensive area of investigation. nih.gov For instance, studies on a benzimidazole (B57391) derivative have demonstrated potent cytotoxic action against A549 and HepG2 cell lines. jksus.org Similarly, a selenium derivative of a triorganotin compound, triphenyltin (B1233371) isoselenocyanate (TPT-NCSe), showed higher cytotoxicity in the MCF-7 cell line compared to the MDA-MB-231 cell line. nih.gov

While direct studies on the isolated compound this compound's antiproliferative activity are not detailed in the provided context, the investigation of various compounds against these cell lines is a common practice in the search for new anticancer agents. researchgate.netmdpi-res.com

| Cell Line | Description |

| A549 | Lung Carcinoma |

| MCF-7 | Hormone-Sensitive Breast Adenocarcinoma |

| MDA-MB-231 | Triple-Negative Breast Adenocarcinoma |

Investigation of Anti-angiogenic Effects in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions. nih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. thno.org Preclinical research has explored the potential of various natural compounds to modulate this process. plos.org

Studies utilizing endothelial cell models, such as human umbilical vein endothelial cells (HUVECs), are fundamental in assessing anti-angiogenic activity. nih.govoncotarget.commdpi.com These models allow for the investigation of key angiogenic steps, including endothelial cell proliferation, migration, and tube formation. nih.govoncotarget.com While direct studies on this compound's effect on endothelial cells are not extensively detailed in the provided search results, the broader context of anti-angiogenic research using these models provides a framework for understanding how such a compound could be evaluated. The process involves treating endothelial cells with the compound and observing its impact on their ability to form capillary-like structures, a hallmark of angiogenesis. oncotarget.commdpi.com

| Research Area | Model System | Key Processes Investigated |

| Anti-angiogenesis | Endothelial Cell Models (e.g., HUVECs) | Cell Proliferation, Migration, Tube Formation |

Neurobiological Activity Research (Pre-clinical)

Interaction with Neurotransmitter Systems (Implied from plant sources)

The neurobiological activity of this compound is often inferred from the pharmacological effects of essential oils derived from plants in which it is a constituent, such as certain species of Artemisia and Achillea nobilis. researchgate.netmdpi.com Research into the neurobiology of various substances often focuses on their interactions with key neurotransmitter systems, including the dopaminergic, serotonergic, glutamatergic, and GABAergic systems. royalsocietypublishing.orgcij.gob.mxnih.gov

Animal models are crucial in this area of research, providing insights into how compounds can modulate brain chemistry and behavior. nih.govbegellhouse.com For instance, studies on nicotine (B1678760) dependence have highlighted the critical role of interactions between glutamate, γ-aminobutyric acid (GABA), cholinergic, and dopamine (B1211576) neurotransmitters in the brain's reward pathways. royalsocietypublishing.org Similarly, research on other psychoactive substances demonstrates effects on dopamine and serotonin (B10506) systems. nih.gov While direct evidence for this compound's specific interactions with these neurotransmitter systems is not explicitly detailed, its presence in plants with known neurological effects suggests a potential for such activity. mdpi.com The complex interplay of compounds within an essential oil makes it challenging to attribute effects to a single molecule without further targeted investigation.

Other Pharmacological Effects in Animal Models (Non-human)

Molecular Target Identification (e.g., TNFα, Interleukin 1β Convertase)

In silico and in vitro studies have begun to identify potential molecular targets for this compound, particularly in the context of inflammation. researchgate.netresearchgate.net Inflammation is a complex biological response involving various mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. researchgate.netpainresearch.or.kr

Research has indicated that this compound, along with other compounds from essential oils, shows potential for binding to cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. researchgate.netresearchgate.net Furthermore, while other related compounds like β-eudesmol have shown a higher affinity for TNF-α and α-eudesmol for interleukin 1β convertase (also known as caspase-1), the investigation of these compounds together suggests a synergistic anti-inflammatory effect. researchgate.netpainresearch.or.kr Interleukin 1β convertase is responsible for cleaving pro-interleukin-1β into its active, pro-inflammatory form. uni-bonn.de ADAM17, also known as TNF-α-converting enzyme (TACE), is another key protease involved in the release of TNF-α. frontiersin.org The identification of these molecular targets in preclinical models provides a basis for understanding the potential mechanisms behind the observed pharmacological effects. researchgate.netresearchgate.netpainresearch.or.kr

| Compound | Potential Molecular Target(s) | Associated Biological Process |

| This compound | Cyclooxygenase-2 (COX-2) | Inflammation |

| β-eudesmol | TNFα | Inflammation |

| α-eudesmol | Interleukin 1β Convertase | Inflammation |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, providing insights into the ligand's potential as a therapeutic agent.

Cyclooxygenase-2 (COX-2) Interaction: Molecular docking studies have been employed to investigate the interaction of (+)-cis-Sabinol with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. researchgate.net In silico analyses have suggested that cis-sabinol demonstrates favorable binding to the COX-2 enzyme. researchgate.netacs.org One study identified cis-sabinol as one of several compounds from an essential oil with better binding for cyclooxygenase-2. researchgate.net Another investigation involving phytochemicals from Eucalyptus camaldulensis leaf essential oil also highlighted cis-sabinol as showing good binding affinity for COX-2. acs.org Among 60 compounds identified in Myrtus communis L. essential oils, several were noted to have high binding energy to COX-2 in silico. mdpi.com These findings suggest that the anti-inflammatory properties of certain essential oils may be partly attributable to the interaction of constituent compounds like this compound with the COX-2 enzyme.

Viral Enzyme Interaction (VP39): The potential antiviral activity of various phytochemicals has been explored through molecular docking against viral enzymes. One such target is the monkeypox virus methyltransferase, VP39, which is essential for viral replication. researchgate.netuochb.cz In a virtual screening of 47 phytochemicals against the VP39 protein, a compound identified as "Sabinol" was included in the analysis. researchgate.net However, the results indicated that Sabinol, along with several other compounds, did not exhibit significantly higher docking scores than the antiviral drug Cidofovir, which was used as a reference. researchgate.net The study highlighted other phytochemicals like Luteolin and Quercetin as having more promising potential as VP39 inhibitors based on their superior docking scores. researchgate.net

Predicting the binding affinity, often expressed as a docking score in kcal/mol, is a primary output of molecular docking simulations. A more negative score typically indicates a stronger and more stable interaction. mdpi.com

For the interaction with COX-2, a study reported a binding affinity for cis-sabinol of -7.7 kcal/mol . acs.org This value was comparable to other active compounds from the same essential oil and demonstrated a higher affinity than the natural substrate, arachidonic acid (-6.9 kcal/mol). acs.org In contrast, a study investigating potential herb-drug interactions with carbohydrate-metabolizing enzymes found that cis-sabinol, along with myrtenol (B1201748) and beta-sitosterol, displayed significantly weaker interactions compared to other evaluated phytochemicals like charantin. nist.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity of Reference (kcal/mol) | Source |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.7 | Arachidonic Acid | -6.9 | acs.org |

| Monkeypox Virus VP39 | Not reported as significant; lower than reference drug Cidofovir | Cidofovir | Not specified | researchgate.net |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction models are crucial in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. uni.lumun.cahmdb.ca These computational tools evaluate how a molecule is likely to be absorbed, distributed, metabolized, and excreted by the body.

The cytochrome P450 (CYP) family of enzymes is central to drug metabolism. researchgate.net Predicting whether a compound inhibits or acts as a substrate for these enzymes is vital to foresee potential drug-drug interactions. acs.orgresearchgate.net In silico predictions for this compound suggest varied interactions with major CYP isoforms. The compound is predicted to be a substrate for several CYP enzymes, particularly CYP2C19. researchgate.net Its potential as an inhibitor is predicted to be generally low across the tested isoforms. researchgate.net

| CYP Isoform | Predicted as Inhibitor (Probability) | Predicted as Substrate (Probability) | Source |

|---|---|---|---|

| CYP1A2 | 0.064 | 0.304 | researchgate.net |

| CYP2C19 | 0.027 | 0.844 | researchgate.net |

| CYP2C9 | 0.022 | 0.245 | researchgate.net |

| CYP2D6 | 0.010 | 0.383 | researchgate.net |

| CYP3A4 | 0.036 | 0.253 | researchgate.net |

The biological fate of a compound—how it moves through and is processed by an organism—is heavily influenced by its physicochemical properties. mdpi.com These parameters, such as solubility (logS), lipophilicity (logP), and permeability, can be estimated using computational models. This compound is described as a hydrophobic molecule that is practically insoluble in water. Predictive models provide specific values for these and other key descriptors.

| Parameter | Predicted Value | Description | Source |

|---|---|---|---|

| Molecular Weight | 152.12 g/mol | The mass of one mole of the substance. | researchgate.net |

| logP | 1.693 | Octanol-water partition coefficient, a measure of lipophilicity. | researchgate.net |

| logS | -2.158 | A measure of aqueous solubility. | researchgate.net |

| Caco-2 Permeability | -4.381 | Prediction of permeability across human intestinal cells. | researchgate.net |

| BBB Penetration | 0.935 | Blood-Brain Barrier penetration probability. | researchgate.net |

| Human Intestinal Absorption (HIA) | 0.007 | Prediction of absorption from the gut into the bloodstream. | researchgate.net |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Sum of surfaces of polar atoms, related to transport properties. | researchgate.net |

Quantum Chemical Studies (e.g., DFT)

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules, providing fundamental insights into their reactivity and properties.

Direct and detailed quantum chemical studies focusing specifically on the electronic properties of this compound are not extensively reported in the available literature. However, computational research has been conducted on related structures. For instance, the ozonolysis of sabinene (B1680474), a precursor to sabinol, has been studied computationally using DFT at the M06-2X and B3LYP levels of theory to understand its atmospheric reaction pathways. Another study used DFT calculations in the context of analyzing compounds from sunflower essential oils, which included a "trans-sabinol group" defined by the shared bicyclic [3.1.0] hexane (B92381) skeleton, though specifics on individual isomers were not detailed. While these studies provide a framework for the computational analysis of the thujane (B1196268) skeleton, dedicated DFT investigations into the conformational stability, electronic properties, and spectroscopic features of this compound itself remain an area for future research.

Electronic Structure and Reactivity Analysis

The electronic structure and reactivity of this compound have been investigated using quantum chemical methods. Such analyses are crucial for understanding the molecule's stability, reactivity, and potential interaction with biological targets. Methods like Density Functional Theory (DFT) are employed to calculate various electronic properties.

Key aspects of the electronic structure analysis include the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character. For instance, the HOMO is associated with the ability to donate electrons, indicating regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, are used to quantify the chemical reactivity of different sites within the this compound molecule. These descriptors help in predicting the most likely sites for various chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative of typical results from quantum chemical calculations and is not from a specific published study on this compound.

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

Conformational Analysis and Isomerism

This compound is a stereoisomer of sabinol, characterized by the cis relationship between the hydroxyl group and the cyclopropane (B1198618) ring. nist.gov Its rigid bicyclo[3.1.0]hexane framework restricts its conformational freedom compared to more flexible acyclic or monocyclic systems.

Conformational analysis of this compound focuses on the possible orientations of the isopropyl and hydroxyl substituents. Due to the fused ring system, the molecule exists in a limited number of stable conformations. Computational methods, such as molecular mechanics and DFT, can be used to determine the relative energies of these conformers and identify the most stable, lowest-energy structure. The name this compound specifies a particular stereoisomer, but other stereoisomers exist, including its enantiomer, (-)-cis-Sabinol, and diastereomers like trans-sabinol. nist.govnih.gov The stereochemical configuration is crucial for its biological activity and interaction with chiral environments like enzyme active sites.

Table 2: Stereoisomers of Sabinol

| Isomer Name | Relationship to this compound | CAS Number |

|---|---|---|

| (-)-cis-Sabinol | Enantiomer | 3310-02-9 nist.gov |

Computational Enzyme Kinetics

The primary enzyme involved in the metabolism of this compound is (+)-sabinol dehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group of this compound to form (+)-sabinone, using NAD+ as a cofactor.

Computational enzyme kinetics can be employed to study the mechanism and dynamics of this enzymatic reaction. Molecular dynamics (MD) simulations, for example, can model the binding of this compound to the active site of (+)-sabinol dehydrogenase and simulate the catalytic process over time. These simulations provide insights into the conformational changes of both the substrate and the enzyme during the reaction, the key amino acid residues involved in catalysis, and the energetic profile of the reaction pathway.

Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy between this compound and the enzyme, helping to understand the affinity and specificity of the interaction. While specific computational kinetic studies on (+)-sabinol dehydrogenase are not extensively reported, the general methodologies are well-established for studying enzyme kinetics. nih.gov

Table 3: Key Components in the Computational Study of this compound Dehydrogenase Kinetics

| Component | Role in Computational Analysis |

|---|---|

| This compound | Substrate molecule whose binding and transformation are simulated. |

| (+)-sabinol dehydrogenase | The enzyme whose structure and dynamics are modeled. The specific amino acid residues in the active site are of particular interest. |

| NAD+ | The cofactor whose binding and role in the oxidation-reduction reaction are investigated. |

Future Directions and Research Gaps

Elucidation of Comprehensive Molecular Mechanisms and Signaling Pathways

Current understanding of how (+)-cis-Sabinol exerts its effects at a molecular level is rudimentary. For instance, while its anti-inflammatory potential has been suggested, the precise signaling cascades it modulates are largely unknown. nih.gov In-silico studies have indicated that cis-sabinol may interact with and show high binding energy for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govresearchgate.net However, this is just one potential target, and a comprehensive investigation is required.

Future research must aim to unravel the complex web of molecular interactions. It is critical to investigate the compound's influence on key signaling pathways that regulate inflammation, cell proliferation, and survival, such as the PI3K/AKT/mTOR, MAPK, and NF-κB pathways. preprints.orgmdpi.comnih.govnumberanalytics.com Understanding whether this compound activates or inhibits these cascades is fundamental to characterizing its mechanism of action and identifying its potential as a therapeutic agent. mdpi.comresearchgate.net The biosynthesis of the compound itself, believed to result from the hydroxylation of sabinene (B1680474), also warrants further study to understand its metabolic context within the plant. cropj.com

Advanced Multi-Omics and Systems Biology Approaches

To achieve a holistic understanding of this compound's biological role, future research should leverage advanced analytical techniques. researchgate.net Multi-omics strategies—integrating genomics, transcriptomics, proteomics, and metabolomics—offer a powerful framework for this purpose. quantori.comnih.govfrontiersin.orgnih.gov These approaches can move research beyond single-pathway analysis to provide a systems-level view of the cellular response to the compound. nih.gov

By applying multi-omics, researchers can map the global changes in gene expression, protein levels, and metabolite profiles in cells or organisms exposed to this compound. This can help identify not only its primary targets but also the secondary and tertiary effects that ripple through the biological system. nih.gov Integrating this data can reveal novel gene-protein-metabolite networks and establish pharmacological correlations that are not apparent from traditional methods. researchgate.netup.pt Such approaches are essential for decoding complex drug-disease interactions and can provide new insights into the compound's therapeutic mechanisms and potential applications in personalized medicine. quantori.comembrapa.br

Discovery of Novel Biological Activities and Pharmacological Targets

The known biological activities of this compound, which include antibacterial and antifungal properties, likely represent only a fraction of its true pharmacological potential. mdpi.com The vast majority of its potential interactions with biological targets remain unexplored. nih.gov A critical future direction is the systematic screening of this compound against a wide array of pharmacological targets to uncover novel bioactivities.

While studies have shown it has weaker interactions with certain targets, such as carbohydrate-metabolizing enzymes, this helps to narrow the field for future investigations. nih.gov There is a pressing need for comprehensive studies to evaluate its effects on various disease models, including different cancer cell lines and pathogens. nih.gov Such research could identify new therapeutic applications. Furthermore, identifying the specific molecular targets for its known and newly discovered activities is a crucial step. nih.gov This involves moving beyond broad phenotypic assays to pinpoint the precise proteins, enzymes, or receptors with which this compound interacts, a necessary step for rational drug design and development. acs.orgacs.org

Exploration of Synergistic and Antagonistic Interactions in Multi-Component Systems